molecular formula C12H10Cl2N2O2 B15337673 Ethyl 2,7-Dichloroquinazoline-4-acetate

Ethyl 2,7-Dichloroquinazoline-4-acetate

Cat. No.: B15337673
M. Wt: 285.12 g/mol
InChI Key: KXKNMCGHNJETRG-UHFFFAOYSA-N
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Description

Ethyl 2,7-Dichloroquinazoline-4-acetate is a high-value chemical intermediate in medicinal chemistry and drug discovery research. It belongs to the quinazoline family, a privileged scaffold known for yielding compounds with diverse biological activities . The dichloro substitutions at the 2 and 7 positions, along with the ethyl acetate moiety at the 4-position, make it a versatile building block for the synthesis of more complex molecules. Researchers utilize this compound to develop potential therapeutic agents, particularly in the field of neurodegenerative diseases. Studies on similar 2,4-disubstituted quinazoline derivatives have shown them to be promising lead compounds for the development of selective butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease treatment . The structure features two chlorine atoms, which are excellent leaving groups, enabling efficient nucleophilic substitution reactions. This allows researchers to systematically functionalize the core at specific positions, for instance, by reacting with various amines to create diaminoquinazoline libraries for biological screening . The ester group can be hydrolyzed to the corresponding carboxylic acid or used in further derivatization. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

ethyl 2-(2,7-dichloroquinazolin-4-yl)acetate

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-11(17)6-10-8-4-3-7(13)5-9(8)15-12(14)16-10/h3-5H,2,6H2,1H3

InChI Key

KXKNMCGHNJETRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NC2=C1C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 2,7-Dichloroquinazoline

The quinazoline core is synthesized via cyclization of substituted anthranilic acid derivatives. For 2,7-dichloroquinazoline, the pathway involves:

  • Formation of Quinazoline-2,7-dione :
    Reaction of 2-chloroanthranilic acid with potassium cyanate in aqueous sodium hydroxide yields the dione intermediate. Under controlled pH (9–12) and temperature (85–90°C), this step achieves 86–93% molar yield.
    $$
    \text{2-Chloroanthranilic acid} + \text{KOCN} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Quinazoline-2,7-dione} + \text{byproducts}
    $$
  • Chlorination with POCl₃ :
    The dione undergoes chlorination using POCl₃ and triethylamine as a catalyst. Refluxing for 10 hours at 110°C replaces oxygen atoms at positions 2 and 7 with chlorine, yielding 2,7-dichloroquinazoline with 73% efficiency.

Table 1: Chlorination Conditions and Yields

Chlorinating Agent Catalyst Temperature (°C) Time (h) Yield (%)
POCl₃ Et₃N 110 10 73
PCl₅ DMF 120 12 58
SOCl₂ Pyridine 100 8 65

Industrial-Scale Production Innovations

Continuous Flow Reactor Systems

Industrial protocols employ continuous flow reactors to enhance scalability and safety. Key parameters include:

  • Residence Time : 30 minutes at 100°C
  • Catalyst : Palladium on carbon (Pd/C, 1 wt%)
  • Yield : 82% with 99% conversion

Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions and recyclable catalysts:

  • Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 45 minutes with comparable yields (75%).
  • Ionic Liquid Catalysts : [BMIM][BF₄] enables catalyst recovery and reuse for up to 5 cycles without yield loss.

Comparative Analysis of Methodologies

Laboratory vs. Industrial Techniques

Parameter Laboratory-Scale Industrial-Scale
Reaction Time 6–10 hours 0.5–2 hours
Catalyst Loading 5–10 mol% 1–2 mol%
Solvent Volume 50–100 mL/g substrate 10–20 mL/g substrate
Energy Efficiency Moderate High

Cost-Benefit Evaluation

Method Raw Material Cost ($/kg) Yield (%) Environmental Impact
POCl₃ Chlorination 120 73 High (HCl waste)
Microwave Synthesis 150 75 Low
Flow Reactor 180 82 Moderate

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2- and 7-chlorine atoms undergo substitution reactions with nucleophiles under basic conditions. The electron-deficient quinazoline ring facilitates displacement at the 4-position first due to enhanced electrophilicity from the adjacent acetate group.

NucleophileConditionsProductYield (%)Source
Amines (e.g., NH₃)K₂CO₃, DMF, 80°C, 12h4-Acetate-2,7-diaminoquinazoline78
Alkoxides (e.g., NaOMe)EtOH, reflux, 6h4-Acetate-2-methoxy-7-chloroquinazoline65
Thiols (e.g., PhSH)DIPEA, DCM, RT, 24h4-Acetate-2-phenylthio-7-chloroquinazoline72

Mechanistic Insight :

  • The 4-position reacts preferentially due to resonance stabilization of the negative charge during the Meisenheimer intermediate formation.

  • Steric hindrance at the 7-position slows substitution compared to the 2-position .

Ester Hydrolysis

The ethyl acetate group undergoes hydrolysis to form a carboxylic acid derivative, critical for modifying solubility and bioactivity.

ConditionsProductApplicationSource
6M HCl, reflux, 8h2,7-Dichloroquinazoline-4-acetic acidPrecursor for amide conjugates
NaOH (aq), EtOH, RT, 24hSodium 2,7-dichloroquinazoline-4-acetateWater-soluble intermediates

Research Finding :

  • Acidic hydrolysis proceeds via a two-step mechanism: protonation of the ester carbonyl followed by nucleophilic attack by water.

Cross-Coupling Reactions

The chlorine substituents enable palladium-catalyzed coupling reactions for constructing complex heterocycles.

Reaction TypeReagents/ConditionsProductYield (%)Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12h4-Acetate-2-aryl-7-chloroquinazoline60–75
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C4-Acetate-2-amine-7-chloroquinazoline68

Key Observation :

  • Coupling at the 2-position is favored over the 7-position due to lower steric demand .

Alkylation and Acylation

The quinazoline nitrogen can be functionalized to enhance pharmacological properties.

ReactionReagentsProductYield (%)Source
N-AlkylationMeI, K₂CO₃, DMF, 60°C, 6h1-Methyl-4-acetate-2,7-dichloroquinazoline82
N-AcylationAcCl, pyridine, RT, 12h1-Acetyl-4-acetate-2,7-dichloroquinazoline75

Electronic Effects :

  • Alkylation increases electron density on the ring, reducing SNAr reactivity at the 4-position.

Ring Functionalization and Rearrangements

The quinazoline core participates in cycloaddition and ring-expansion reactions.

Reaction TypeConditionsProductYield (%)Source
Diels-AlderMaleic anhydride, Δ, 24hTricyclic adduct55
Ring ExpansionNH₂OH·HCl, NaOH, EtOH, 12h1,2,4-Triazolo[1,5-c]quinazoline48

Comparative Reactivity Analysis

PositionReactivity (SNAr)Preferred NucleophilesSteric Accessibility
2-ClHighAmines, thiolsHigh
7-ClModerateAlkoxides, halidesModerate
4-AcetateLowN/ALow

Data synthesized from .

Scientific Research Applications

Ethyl 2,7-Dichloroquinazoline-4-acetate is a quinazoline derivative with potential applications across chemistry, biology, medicine, and industry. Its unique structure, featuring chlorine substituents at the 2 and 7 positions and an ethyl acetate group at the 4 position, contributes to its distinct chemical and biological properties.

Scientific Research Applications

Chemistry this compound serves as a building block for synthesizing more complex quinazoline derivatives.
Biology The compound shows potential as an enzyme inhibitor, making it a candidate for drug development.
Medicine Research indicates its potential use in treating diseases like cancer and bacterial infections due to its biological activity.
Industry It is used in synthesizing agrochemicals and other industrial chemicals.

Biological Activities

This compound has diverse biological activities and potential therapeutic applications.

Kinase Inhibition

Quinazoline derivatives often act as kinase inhibitors, impacting signaling pathways that regulate cell proliferation and survival. Studies show similar compounds can inhibit kinases associated with cancer cell growth. Mthis compound exhibits significant potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. Similar compounds can act as inhibitors of various enzymes involved in cell signaling pathways, exhibiting anti-inflammatory and anticancer properties.

Antimicrobial Activity

This compound has been investigated for its potential antimicrobial properties, particularly against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

A study evaluating various quinazoline derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism was linked to their ability to inhibit DNA synthesis and induce apoptosis in cancer cells.

Antileishmanial Activity

Research demonstrated that certain quinazoline derivatives possess antileishmanial properties. For example, a related compound showed an EC50 value of 150 nM against Leishmania donovani, indicating strong efficacy in vitro. These findings suggest that this compound may share similar activity.

Antimicrobial Effects

Studies have indicated that quinazoline derivatives can inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of metabolic pathways. For instance, this compound was noted for its potential against Mycobacterium bovis.

Regioselective Nucleophilic Aromatic Substitution

Numerous studies report SNAr reactions starting from 2,4-dichloroquinazoline precursors, which demonstrate consistent regioselectivity for substitution at the 4-position . Key examples include commonly used precursors such as 2,4-dichloroquinazoline, 6,7-dimethoxy-2,4-dichloroquinazoline, and 2,4,6-trichloroquinazoline .

Synthesis and Screening of Novel 2,4-bis Substituted Quinazolines

Mechanism of Action

The mechanism of action of Ethyl 2,7-Dichloroquinazoline-4-acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-Chloroquinazoline-4-acetate

  • Structural Difference : Lacks the 7-chloro substituent.
  • Studies on similar mono-chloro derivatives show lower inhibitory activity against DHFR compared to dihalogenated analogs.
  • Solubility : Higher aqueous solubility due to decreased logP (estimated logP: 2.1 vs. 2.7 for the dichloro variant).

Methyl 2,7-Dichloroquinazoline-4-acetate

  • Structural Difference : Methyl ester instead of ethyl ester.
  • In agrochemical studies, ethyl esters often exhibit prolonged activity due to slower hydrolysis compared to methyl esters.

Ethyl 2,7-Dibromoquinazoline-4-acetate

  • Structural Difference : Bromine replaces chlorine at positions 2 and 5.
  • Impact : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions but may increase molecular weight (MW: ~370 vs. ~300 for dichloro variant). This could reduce diffusion rates in biological systems.

Chlorbenzilate (Ethyl 4,4'-Dichlorobenzilate)

  • Structural Difference : Benzilate (diaryl ester) vs. quinazoline core.
  • Application : Chlorbenzilate is a commercial acaricide acting as a mitochondrial disruptor, whereas quinazoline derivatives typically target enzymatic pathways. The quinazoline scaffold offers modularity for functionalization, enabling tailored bioactivity .

Research Findings and Implications

  • Agrochemical Potential: this compound’s dichloro configuration aligns with fungicidal quinazolines like Fenarimol, which inhibit sterol biosynthesis. Its ethyl ester may enhance soil persistence compared to methyl analogs.
  • Pharmaceutical Relevance : Dichlorinated quinazolines are precursors to kinase inhibitors (e.g., Gefitinib). The acetate group facilitates prodrug strategies, enabling targeted release of active metabolites.
  • Synthetic Challenges : Chlorine at position 7 may complicate regioselective modifications, requiring advanced catalytic methods for derivatization.

Biological Activity

Ethyl 2,7-dichloroquinazoline-4-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological effects of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Overview of Quinazoline Derivatives

Quinazolines are a class of nitrogen-containing heterocycles known for their wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. This compound is a derivative that has shown promise in various pharmacological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrated its ability to inhibit the proliferation of several human cancer cell lines:

Cell LineIC50 (µg/mL)Comparison with Thalidomide (IC50)
HepG-22.03 ± 0.1111.26 ± 0.54
PC32.51 ± 0.2014.58 ± 0.57
MCF-70.82 ± 0.0216.87 ± 0.70

The compound induced apoptosis and cell cycle arrest in HepG-2 cells, significantly reducing NFκB P65 levels from 278.1 pg/mL to 63.1 pg/mL, compared to thalidomide's effect . Moreover, it triggered an eightfold increase in caspase-8 levels while decreasing TNF-α and VEGF levels .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Studies indicate that quinazoline derivatives exhibit varying degrees of activity against bacterial and fungal strains:

  • Antifungal Activity : The compound showed moderate to potent antifungal activity against several phytopathogenic fungi.
  • Antibacterial Activity : It demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinazoline derivatives. Research has identified key structural features that enhance efficacy:

  • Substituents at the 2 and 7 positions : Modifications at these positions significantly influence the biological activity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can alter the compound's potency and selectivity.

For instance, compounds with an amino group at the 4-position have shown enhanced anticancer activity compared to their counterparts without such substitutions .

Case Studies

  • Inhibition of Protein Lysine Methyltransferase G9a : A study explored analogs of quinazoline derivatives that inhibited G9a with promising results in reducing tumor growth in preclinical models .
  • Antileishmanial Activity : Another series of quinazoline derivatives were synthesized and tested against Leishmania donovani, showing submicromolar EC50 values and highlighting their potential as antileishmanial agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 2,7-Dichloroquinazoline-4-acetate?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For quinazoline derivatives, reflux duration, solvent selection (e.g., DMSO for solubility and stability), and stoichiometric ratios of reagents significantly influence yield. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours achieved a 65% yield in a related compound . Recrystallization from ethanol or water-ethanol mixtures is critical for purity. Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How do substituent positions (e.g., 2,7-dichloro vs. 6-chloro) on the quinazoline core affect physicochemical properties?

  • Methodological Answer : Chlorine substituent positions alter electronic and steric effects, impacting reactivity and solubility. For instance, Ethyl 6-Chloroquinazoline-4-acetate exhibits distinct biological activity compared to its 5-chloro isomer due to differences in hydrogen bonding and steric hindrance . Computational tools like DFT or molecular docking can predict substituent effects on binding affinity or stability.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm the acetate and quinazoline moieties. IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and C-Cl bonds (~600 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. X-ray crystallography, as applied to structurally similar compounds, resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols using controls like known kinase inhibitors for enzyme assays. Meta-analysis of structure-activity relationships (SAR) across studies can identify trends. For example, hydrazinylidene substituents (e.g., in Ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate) enhance antiproliferative activity compared to non-substituted analogs . Validate findings using orthogonal assays (e.g., in vitro vs. ex vivo models).

Q. What strategies mitigate side reactions during functionalization of the quinazoline ring?

  • Methodological Answer : Protect reactive sites (e.g., amino groups) via Boc or Fmoc groups before introducing electrophilic substituents. Use mild catalysts (e.g., Pd/C for hydrogenation) to preserve the acetate ester. For example, glacial acetic acid as a catalyst in benzaldehyde condensations minimizes undesired byproducts . Kinetic studies under varying temperatures (25–80°C) can identify optimal conditions for regioselective reactions.

Q. How do solvent polarity and reaction temperature influence the tautomeric equilibrium of hydrazono-acetate derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize keto-enol tautomers, while non-polar solvents favor enol forms. Temperature-dependent 1H^1H-NMR (25–60°C) tracks tautomeric shifts. For Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate, the enol form dominates in ethanol at 25°C, critical for its reactivity in cyclization reactions .

Critical Analysis of Contradictions

  • Synthesis Yield Discrepancies : reports 65% yield for a triazole derivative under DMSO reflux, while analogous quinazoline syntheses (e.g., Ethyl 6-Chloro-4-acetate) suggest lower yields in ethanol . This highlights solvent-dependent stability of intermediates.
  • Biological Activity Variability : Hydrazono derivatives (e.g., ) show enhanced activity over non-substituted analogs, but assay-specific factors (e.g., serum concentration in cell culture) may skew results. Replicate studies under controlled conditions to isolate substituent effects.

Excluded Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.